
2-(4-Methylpiperazin-1-YL)propanoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16N2O2·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-methylpiperazine with a suitable propanoic acid derivative. One common method involves the reaction of 4-methylpiperazine with 3-chloropropanoic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives .
科学的研究の応用
2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
作用機序
The mechanism of action of 2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological molecules, leading to changes in their activity or function. For example, the compound may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-(4-Methylpiperazin-1-yl)butanoic acid
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride
Uniqueness
2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C8H17ClN2O2 |
|---|---|
分子量 |
208.68 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;/h7H,3-6H2,1-2H3,(H,11,12);1H |
InChIキー |
ZQWZGCIPCQYNMB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1CCN(CC1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


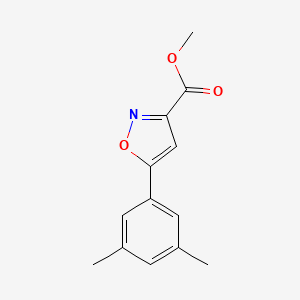
![Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)


![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)

![2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13691593.png)
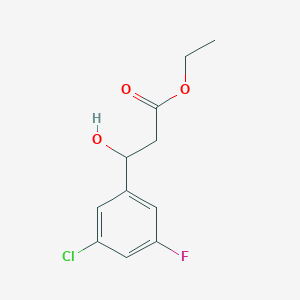
![8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13691614.png)
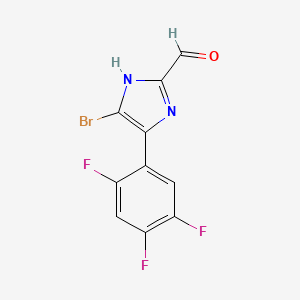
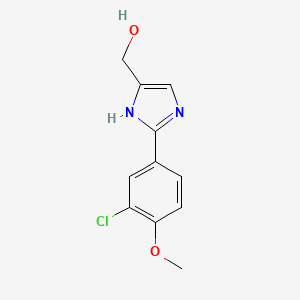
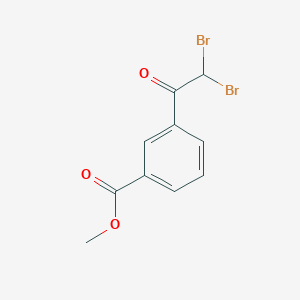
![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)

